molecular formula C10H16Cl6 B12084188 1,2,5,6,9,10-hexachlorodecane CAS No. 189350-94-5

1,2,5,6,9,10-hexachlorodecane

Cat. No.: B12084188
CAS No.: 189350-94-5
M. Wt: 348.9 g/mol
InChI Key: SMINNPBPYQGOQK-UHFFFAOYSA-N
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Description

1,2,5,6,9,10-Hexachlorodecane is a chlorinated hydrocarbon with the molecular formula C10H16Cl6. It is a member of the polychloroalkanes family, which are compounds characterized by multiple chlorine atoms attached to an alkane backbone. This compound is known for its stability and resistance to degradation, making it useful in various industrial applications.

Preparation Methods

1,2,5,6,9,10-Hexachlorodecane can be synthesized through the chlorination of 1,5,9-decatriene. The process involves bubbling chlorine gas into neat 1,5,9-decatriene at room temperature, typically in a flask wrapped in aluminum foil to exclude light . This method was first reported by Tomy and co-workers in 1997 . The reaction conditions are crucial to ensure the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

1,2,5,6,9,10-Hexachlorodecane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in this compound can be substituted with other atoms or groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Oxidation Reactions: It can also undergo oxidation to form various oxidized products.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,5,6,9,10-Hexachlorodecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,5,6,9,10-hexachlorodecane involves its interaction with biological membranes and enzymes. The compound’s chlorinated structure allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. It can also interact with enzymes, inhibiting their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

1,2,5,6,9,10-Hexachlorodecane can be compared with other polychloroalkanes such as:

    1,1,1,3,9,10-Hexachlorodecane: Similar in structure but with different chlorine atom positions.

    1,2,3,4,5,6,7,8,9-Nonachlorodecane: Contains one more chlorine atom than this compound.

    2,3,6,7-Tetrachlorooctane: A shorter chain polychloroalkane with fewer chlorine atoms.

The uniqueness of this compound lies in its specific chlorine atom arrangement, which influences its chemical properties and reactivity .

Properties

189350-94-5

Molecular Formula

C10H16Cl6

Molecular Weight

348.9 g/mol

IUPAC Name

1,2,5,6,9,10-hexachlorodecane

InChI

InChI=1S/C10H16Cl6/c11-5-7(13)1-3-9(15)10(16)4-2-8(14)6-12/h7-10H,1-6H2

InChI Key

SMINNPBPYQGOQK-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(CCC(CCl)Cl)Cl)Cl)C(CCl)Cl

Origin of Product

United States

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